4-Hydroxy-2,3-dimethylbenzoic acid
Overview
Description
4-Hydroxy-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-hydroxybenzoic acid, interact with enzymes like p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in various biochemical reactions, including the metabolism of aromatic compounds .
Mode of Action
Based on its structural similarity to 4-hydroxybenzoic acid, it may interact with its targets through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the target enzymes, thereby influencing the biochemical reactions they catalyze .
Biochemical Pathways
It is plausible that, like 4-hydroxybenzoic acid, it could be involved in the ubiquinone biosynthesis metabolic pathway . This pathway is essential for the production of ubiquinone, a vital component of the electron transport chain in mitochondria .
Pharmacokinetics
Based on its structural similarity to 4-hydroxybenzoic acid, it can be hypothesized that it might have similar pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
It is known that similar compounds, such as 4-hydroxybenzoic acid, can influence the activity of certain enzymes, potentially affecting various biochemical reactions and cellular processes .
Action Environment
The action, efficacy, and stability of 4-Hydroxy-2,3-dimethylbenzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . For instance, changes in pH can affect the ionization state of the compound, potentially influencing its interaction with its targets . Similarly, temperature can affect the compound’s stability and its rate of reaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that hydroxybenzoic acids, a group to which this compound belongs, are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits
Molecular Mechanism
It is known that hydroxybenzoic acids can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-dimethylbenzoic acid can be achieved through several methods. One common approach involves the hydroxylation of 2,3-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are employed to facilitate the hydroxylation reaction. Additionally, continuous flow reactors are utilized to optimize reaction conditions and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 2,3-dimethylbenzoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 4-keto-2,3-dimethylbenzoic acid or 4-carboxy-2,3-dimethylbenzoic acid.
Reduction: Formation of 2,3-dimethylbenzoic acid.
Substitution: Formation of halogenated or alkylated derivatives of this compound.
Scientific Research Applications
4-Hydroxy-2,3-dimethylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the two methyl groups present in 4-Hydroxy-2,3-dimethylbenzoic acid.
2,3-Dimethylbenzoic acid: Lacks the hydroxyl group.
4-Methylbenzoic acid: Contains only one methyl group and lacks the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-hydroxy-2,3-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBXMLOGRLGZII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604371 | |
Record name | 4-Hydroxy-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6021-31-4 | |
Record name | 4-Hydroxy-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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